molecular formula C11H16Cl2N4 B1452589 2-piperazin-1-yl-1H-benzimidazole dihydrochloride CAS No. 1235439-79-8

2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Cat. No. B1452589
M. Wt: 275.17 g/mol
InChI Key: VQPFOTRGYMKZPR-UHFFFAOYSA-N
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Description

“2-piperazin-1-yl-1H-benzimidazole dihydrochloride” is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It is an impurity of Bilastine, a nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .


Molecular Structure Analysis

The molecular structure of “2-piperazin-1-yl-1H-benzimidazole dihydrochloride” is characterized by a benzimidazole ring attached to a piperazine ring . The molecular formula is C11H16Cl2N4 and the molecular weight is 275.17 g/mol . The InChI code is 1S/C11H14N4.2ClH/c1-2-4-10-9(3-1)13-11(14-10)15-7-5-12-6-8-15;;/h1-4,12H,5-8H2,(H,13,14);2*1H .


Physical And Chemical Properties Analysis

The compound has 4 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . The topological polar surface area is 44 Ų .

Scientific Research Applications

Antifungal and Antibacterial Properties

Benzimidazole and piperazine derivatives, including 2-piperazin-1-yl-1H-benzimidazole dihydrochloride, have been recognized for their notable antifungal and antibacterial activities. For instance, the synthesis and antifungal screening of novel 1-methyl-2-aminophenyl-4(N4-alkyl/aryl piperazinyl) benzimidazole derivatives have shown moderate antifungal activity against pathogens like Trichophyton rubrum and Candida albicans, offering a basis for developing new antifungal agents (Gadhave, Vichare, & Joshi, 2012). Similarly, a series of 2-piperidin-4-yl-benzimidazoles were synthesized and evaluated for their antibacterial activities, showing effective inhibition against both Gram-positive and Gram-negative bacteria, which indicates their potential as new antibacterial agents (He et al., 2003).

Antitumor and Anticancer Activities

The exploration of benzimidazole derivatives in cancer research has led to the identification of compounds with promising antitumor and anticancer properties. A novel series of 2-(benzimidazol-2-yl)quinoxalines, synthesized with piperazine, piperidine, and morpholine moieties, displayed significant activity against a range of cancer lines, with little cytotoxicity against normal human cells, suggesting their potential as new anticancer agents (Mamedov et al., 2022). Furthermore, novel aminated benzimidazo[1,2-a]quinolines with piperidine, pyrrolidine, and piperazine nuclei exhibited enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential as DNA-specific fluorescent probes for cancer research (Perin et al., 2011).

properties

IUPAC Name

2-piperazin-1-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-2-4-10-9(3-1)13-11(14-10)15-7-5-12-6-8-15;;/h1-4,12H,5-8H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPFOTRGYMKZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-piperazin-1-yl-1H-benzimidazole dihydrochloride

CAS RN

1235439-79-8
Record name 2-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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